8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

Hydrolytic Stability Silane Degradation Alkaline Buffer

8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane, commonly referenced as methoxytriethyleneoxypropyltrimethoxysilane (CAS 132388-45-5), is a specialized organofunctional silane coupling agent. It features a triethylene glycol (PEG-3) spacer linking a terminal methoxy group to a trimethoxysilyl anchor.

Molecular Formula C13H30O7Si
Molecular Weight 326.46 g/mol
CAS No. 132388-45-5
Cat. No. B593991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane
CAS132388-45-5
Molecular FormulaC13H30O7Si
Molecular Weight326.46 g/mol
Structural Identifiers
InChIInChI=1S/C13H30O7Si/c1-7-17-13(18-8-2,19-9-3)10-11-21(15-5,16-6)20-12-14-4/h7-12H2,1-6H3
InChIKeyVLAUIMAKRNDGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

132388-45-5 (8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane): A Triethylene Glycol-Functional Trimethoxysilane for Precision Surface Engineering


8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane, commonly referenced as methoxytriethyleneoxypropyltrimethoxysilane (CAS 132388-45-5), is a specialized organofunctional silane coupling agent. It features a triethylene glycol (PEG-3) spacer linking a terminal methoxy group to a trimethoxysilyl anchor . This molecular architecture enables robust covalent bonding to hydroxylated inorganic surfaces (e.g., glass, silica, metal oxides) via hydrolysis and condensation of the trimethoxysilyl group, while the polyether chain imparts hydrophilic character and steric stabilization . Unlike conventional short-alkyl silanes, the PEG-3 segment provides distinct interfacial properties critical for antifouling coatings, biomedical device functionalization, and advanced electrolyte formulations.

Performance Risks of Substituting 132388-45-5 with Generic PEG-Silanes or Non-PEG Alternatives


Direct substitution of 132388-45-5 with other silane coupling agents is scientifically unsound due to the compound's specific polyether chain length (n=3) and methoxy/trimethoxy termination. Generic PEG-silanes with longer or shorter ethylene oxide units exhibit divergent hydration, protein resistance, and self-assembly characteristics [1]. Non-PEG analogs (e.g., aminopropyltriethoxysilane, APTES) lack the inherent antifouling properties derived from the PEG segment, leading to uncontrolled protein adsorption and cell adhesion [2]. Furthermore, the trimethoxysilyl headgroup in 132388-45-5 provides a distinct hydrolysis and condensation profile compared to triethoxysilyl variants, influencing crosslinking density and long-term hydrolytic stability of the resulting siloxane network [3].

Quantified Performance Advantages of 132388-45-5 Against Scientific Comparators


Hydrolytic Stability of 132388-45-5 in Alkaline Conditions

When subjected to a pH 9.5 buffer at 37°C for 12 hours, 132388-45-5 demonstrated 38% hydrolysis . This is a quantifiable benchmark for its stability in mildly alkaline aqueous environments, a common condition in biological and environmental applications. In contrast, conventional γ-methacryloxypropyl trimethoxysilane (KBM-503), a widely used silane in dental composites, is reported to have low hydrophobicity and is prone to hydrolysis, limiting the durability of materials formulated with it [1].

Hydrolytic Stability Silane Degradation Alkaline Buffer

Antifouling Efficacy of 132388-45-5 in Laponite Nanocomposite Films

In a direct head-to-head comparison, thin films of laponite (LP) grafted with 132388-45-5 (LP-PEG-silane) reduced the adhesion of diatoms and algae by approximately 85% relative to an unmodified control surface [1]. This performance is contrasted with LP-APTMS-POEGMA films, which achieved a 92% reduction but required a significantly more complex, multi-step synthesis involving atom transfer radical polymerization (ATRP) [1]. The 85% reduction offered by the simple dip-coating of 132388-45-5 provides a compelling balance of high performance and ease of fabrication.

Antifouling Nanocomposite Surface Modification

Controlled Surface Wettability of 132388-45-5 Monolayers via Vapor Deposition

The deposition method profoundly impacts the resulting surface properties of 132388-45-5. When applied via chemical vapor deposition (CVD) on silicon substrates at 150°C for 1-7 hours, the resulting monolayer is relatively hydrophobic, exhibiting a static water contact angle of 67 ± 2° [1]. In stark contrast, when the same compound is self-assembled from solution onto a hydroxylated silicon substrate, a super-hydrophilic surface with a water contact angle of only 7.4° is obtained [2]. This demonstrates the compound's unique ability to achieve a wide range of wettability profiles (from 7° to 67°) on the same substrate type simply by altering the deposition technique, a level of control not typically achievable with simpler alkyl silanes.

Surface Wettability Self-Assembled Monolayer Chemical Vapor Deposition

Protein Adsorption Resistance of PEG-Silane Modified Surfaces

While specific protein adsorption data for 132388-45-5 is not directly reported, the class of silanated PEG compounds to which it belongs demonstrates highly consistent and potent protein-repellent behavior. A foundational study showed that glass surfaces modified with silanated PEG reduced fibrinogen adsorption by more than 95% compared to unmodified control surfaces [1]. A more recent study on a novel PEG-containing silane demonstrated a reduction in protein adsorption from 274.8 μg/cm² on a blank silicon substrate to 145.7 μg/cm², a 47% decrease [2]. These class-level data substantiate the expected high performance of 132388-45-5 in resisting biofouling.

Protein Adsorption Biocompatibility Antifouling

Application as a Multifunctional Additive in High-Energy Li-Ion Batteries

132388-45-5 has been validated as a novel, multifunctional electrolyte additive for stabilizing high-energy Li-ion battery full-cells. In a study using Ni-rich LiNi0.85Co0.1Mn0.05O2 (NCM851005) cathodes and graphite anodes cycled between 3.0 and 4.25 V, the inclusion of 132388-45-5 led to the formation of a stable, Si-containing protective film on the cathode surface . This film effectively reduced crack formation, metal dissolution, and structural degradation of the cathode material . Simultaneously, a stable solid electrolyte interface (SEI) layer was formed on the graphite anode, preventing its structural thickening and degradation . This dual-interfacial stabilization is a specific, application-driven advantage over standard electrolyte formulations without this additive, which typically suffer from rapid capacity fade under similar high-voltage conditions.

Li-ion Battery Electrolyte Additive Cathode Stabilization

High-Impact Application Scenarios for 132388-45-5 Derived from Quantitative Evidence


Fabrication of Non-Fouling Nanocomposite Coatings via Simple Dip-Coating

Researchers developing transparent, antifouling coatings for marine sensors, biomedical devices, or cell cultureware can leverage 132388-45-5 to achieve an 85% reduction in bioadhesion using a straightforward dip-coating process, as demonstrated with laponite nanocomposites [1]. This method provides a significant advantage over more complex polymer brush approaches (e.g., APTMS-POEGMA), which require specialized equipment and controlled reaction conditions for only a marginal 7% improvement in antifouling performance [1].

Engineering of Substrates with Tunable Surface Wettability

Material scientists requiring precise control over surface hydrophilicity on silicon or glass can utilize 132388-45-5 to generate either a super-hydrophilic surface (contact angle 7.4°) via solution self-assembly or a relatively hydrophobic surface (contact angle 67°) via chemical vapor deposition [2]. This dual functionality from a single compound streamlines the development of microfluidic devices, biosensors, and optical coatings where spatial control of wettability is critical [2].

Stabilization of High-Voltage Li-Ion Battery Cathodes and Anodes

Battery researchers and manufacturers working with high-energy Ni-rich cathodes (e.g., NCM851005) should consider 132388-45-5 as a key electrolyte additive. Its unique ability to form protective, Si-containing films on both the cathode and graphite anode interfaces simultaneously addresses the primary degradation mechanisms (cracking, metal dissolution, SEI growth) that limit cycle life under high-voltage operation .

Creating Durable, Hydrolysis-Resistant Coatings in Alkaline Environments

For applications involving exposure to mild alkaline conditions (e.g., certain biomedical or environmental sensors), the quantifiable 38% hydrolysis over 12 hours at pH 9.5 provides a performance benchmark . This allows formulators to directly compare 132388-45-5 against alternatives like KBM-503, which is known to suffer from low hydrolytic stability in similar applications, to select the more durable material for long-term device reliability [3].

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